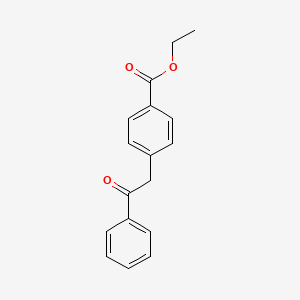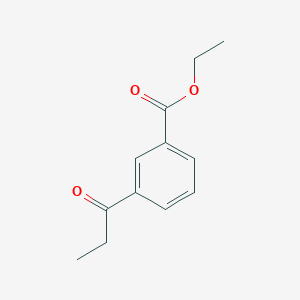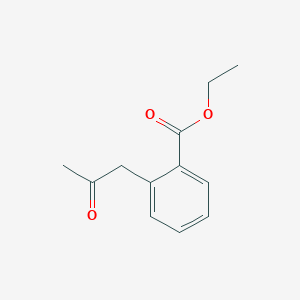
2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone is an organic compound with the molecular formula C15H18ClFO. It is a fluorinated building block used in various chemical syntheses and research applications . The compound is characterized by the presence of a cyclohexyl ketone group attached to a 3-chloro-5-fluorophenyl ethyl moiety.
Preparation Methods
The synthesis of 2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone typically involves the reaction of 3-chloro-5-fluorobenzyl chloride with cyclohexanone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Scientific Research Applications
2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition mechanisms.
Medicine: Potential use in the development of pharmaceuticals targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ketone group can form hydrogen bonds with active site residues, while the chloro and fluoro substituents may enhance binding affinity through hydrophobic interactions and halogen bonding .
Comparison with Similar Compounds
Similar compounds to 2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone include:
2-(3-Chloro-5-fluorophenyl)ethyl methyl ketone: Differing by the presence of a methyl group instead of a cyclohexyl group.
2-(3-Chloro-5-fluorophenyl)ethyl phenyl ketone: Featuring a phenyl group in place of the cyclohexyl group.
2-(3-Chloro-5-fluorophenyl)ethyl ethyl ketone: With an ethyl group replacing the cyclohexyl group.
The uniqueness of this compound lies in its cyclohexyl ketone structure, which imparts distinct steric and electronic properties, making it suitable for specific synthetic and research applications.
Properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-cyclohexylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClFO/c16-13-8-11(9-14(17)10-13)6-7-15(18)12-4-2-1-3-5-12/h8-10,12H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDDZNRJSMIPAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CCC2=CC(=CC(=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644985 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-cyclohexylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-73-0 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-cyclohexylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














